Hydratase-Aldolase Km: 20-Fold Lower Affinity Versus ortho-Hydroxy Derivative Defines Exquisite Substituent Sensitivity
The target compound (benzylidenepyruvate) exhibits a Km of 0.4 mM with the hydratase-aldolase enzyme (EC 4.1.2.45) at pH 7.0, whereas the ortho-hydroxy-substituted analog trans-o-hydroxybenzylidenepyruvate displays a Km of 0.02 mM under comparable conditions—representing a 20-fold difference in apparent binding affinity [1]. This large Km disparity is structurally driven by the absence of the ortho-hydroxyl group, which is required for a proton-transfer step in the forward hydration-aldol cleavage mechanism [2]. For procurement decisions involving hydratase-aldolase enzymology or PAH biodegradation pathway studies, the unsubstituted parent compound is obligatory when investigating the role of the ortho-hydroxyl in catalysis.
| Evidence Dimension | Michaelis constant (Km) for hydratase-aldolase (EC 4.1.2.45) |
|---|---|
| Target Compound Data | Km = 0.4 mM (benzylidenepyruvate, pH 7.0) |
| Comparator Or Baseline | trans-o-Hydroxybenzylidenepyruvate: Km = 0.02 mM (pH not specified) |
| Quantified Difference | 20-fold higher Km (lower apparent affinity) |
| Conditions | EC 4.1.2.45 hydratase-aldolase; target compound at pH 7.0, 30 °C; comparator conditions not fully specified in source publication |
Why This Matters
A 20-fold Km difference means that at equal substrate concentrations, the enzyme processes the ortho-hydroxy analog far more efficiently—users studying structure-activity relationships in hydratase-aldolases must use the correct unsubstituted compound to avoid confounding kinetic data.
- [1] BRENDA Enzyme Database. KM Value [mM] for EC 4.1.2.45: benzylidenepyruvate (0.4 mM, pH 7.0) and trans-o-hydroxybenzylidenepyruvate (0.02 mM). Reference IDs 698696 and 769757. View Source
- [2] Eaton, R.W. trans-o-Hydroxybenzylidenepyruvate Hydratase-Aldolase as a Biocatalyst. Appl. Environ. Microbiol. 2000, 66, 2668–2672. DOI: 10.1128/aem.66.6.2668-2672.2000. View Source
